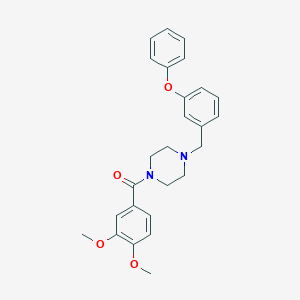![molecular formula C17H26N2O B247863 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone can be synthesized through several methods. One common approach involves the acylation of 1-(1-ethylpropyl)piperazine with phenylacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient production of 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine.
化学反应分析
Types of Reactions: 1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which might reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where groups like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated piperazines.
科学研究应用
1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-(1-ethylpropyl)-4-(phenylacetyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylacetyl group can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
相似化合物的比较
- **1-(1-Ethylpropyl
1-(1-Ethylpropyl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of a phenylacetyl group.
属性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-(4-pentan-3-ylpiperazin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H26N2O/c1-3-16(4-2)18-10-12-19(13-11-18)17(20)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
InChI 键 |
GMHYYYROZGPHHH-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
规范 SMILES |
CCC(CC)N1CCN(CC1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)


![1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247787.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-(4-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247792.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)

